Dibenz[a,h]anthracene is a five-ring polycyclic aromatic hydrocarbon classified as a high molecular weight PAH. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] DBA primarily originates from the incomplete combustion of organic materials, making it a ubiquitous environmental contaminant found in air, soil, and water. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It has been identified in various sources like creosote-treated wood, contaminated soils near industrial sites, and emissions from cooking processes. [, , , , ]
DBA serves as a model compound in scientific research, particularly in toxicology and carcinogenesis studies, due to its potent carcinogenic properties. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Researchers study its metabolism, DNA adduct formation, and tumorigenic potential to understand the mechanisms of PAH-induced carcinogenesis. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Additionally, DBA's interactions with biological systems, such as its binding to estrogen receptors, are explored for their potential implications in hormone-related diseases. []
The synthesis of dibenz[a,h]anthracene can be accomplished through several methods, each involving different precursors and reaction conditions. Common techniques include:
For instance, a notable two-step synthesis involves starting with diyne compounds that undergo cyclotrimerization followed by oxidation to yield dibenz[a,h]anthracene derivatives .
Dibenz[a,h]anthracene has a molecular formula of and a molecular weight of 278.34 g/mol. Its structure features a planar arrangement conducive to π-π stacking interactions, which is significant for its electronic properties. The compound exhibits a melting point of approximately 180 °C and a boiling point around 380 °C. The arrangement of carbon atoms in the fused rings contributes to its stability and reactivity .
Dibenz[a,h]anthracene participates in various chemical reactions, predominantly through oxidation processes that convert it into more reactive metabolites. One significant reaction is its oxidation to form dibenz[a,h]anthracene 3,4-oxide, which can further undergo rearrangements or polymerizations under certain conditions .
The mechanism of action for dibenz[a,h]anthracene primarily revolves around its metabolic activation. Upon entering biological systems, it can be oxidized by cytochrome P450 enzymes to form highly reactive epoxides. These metabolites can bind covalently to DNA, resulting in mutations that may lead to carcinogenesis. The process typically involves:
Dibenz[a,h]anthracene exhibits several notable physical and chemical properties:
Dibenz[a,h]anthracene has several scientific applications:
Dibenz[a,h]anthracene (DahA) exerts carcinogenicity primarily through metabolic activation into reactive intermediates that form covalent DNA adducts, initiating mutagenesis. The trans-3,4-dihydrodiol metabolite undergoes epoxidation to form anti-DahA-3,4-diol-1,2-epoxide, the predominant ultimate carcinogen. This diol-epoxide binds covalently to deoxyadenosine and deoxyguanosine in DNA, creating stable adducts that induce base mispairing during replication [3] [6]. In rat lung cells, DahA exposure induces 8.7 ± 1.2 adducts per 10⁸ nucleotides, with 65–70% attributed to the 3,4-diol-1,2-epoxide pathway [6]. The mutagenicity of these adducts is evidenced by dose-dependent increases in Salmonella typhimurium TA100 revertants following metabolic activation, where the R,R-enantiomer of trans-3,4-dihydrodiol generates 4.5-fold more mutations than its S,S-counterpart due to stereoselective epoxidation [3].
DahA adducts exhibit persistence and error-prone repair. In vitro studies using ³²P-postlabeling show that >80% of DahA-DNA adducts resist nucleotide excision repair over 24 hours, increasing genomic instability [6]. Adduct distribution is non-random, with preferential formation in p53 mutational hotspots (codons 157, 248, 273), mirroring mutation patterns in tobacco-associated lung cancers [1] [6].
Table 1: Mutagenic Profiles of Key DahA DNA Adducts
Adduct Type | Formation Frequency (%) | Primary Mutagenic Outcome | Repair Efficiency |
---|---|---|---|
anti-DahA-3,4-diol-1,2-epoxide-dA | 52–58% | G→T transversions | <20% repaired in 24h |
anti-DahA-3,4-diol-1,2-epoxide-dG | 38–42% | Frameshifts | 15–22% repaired in 24h |
K-region epoxide-dG | 5–8% | C→A transversions | >60% repaired in 24h |
DahA requires enzymatic activation to exert carcinogenicity, primarily mediated by cytochrome P450 (CYP) isoforms and epoxide hydrolase (EH). Stereoselective metabolism dictates carcinogenic potency: rat hepatic microsomes convert DahA to trans-1,2-, trans-3,4-, and trans-5,6-dihydrodiols at ratios of 4.9%, 15.8%, and 0.6%, respectively. The trans-3,4-dihydrodiol dominates due to CYP1A1/1B1-mediated epoxidation at the bay-region (C3–C4), followed by EH-catalyzed hydrolysis [3]. Enantiomeric analysis reveals 71–85% enrichment of the R,R-configuration in 3,4-dihydrodiol, reflecting CYP’s preference for metabolizing DahA’s pro-S face [3].
The mutagenicity of dihydrodiol enantiomers varies dramatically:
This divergence arises from stereochemical constraints in further activation by CYP to diol-epoxides. The R,R-3,4-dihydrodiol adopts a quasi-diaxial conformation favorable for epoxidation at C1–C2, whereas S,S-3,4-dihydrodiol adopts a diequatorial conformation hindering epoxidation [3]. Inhibition studies confirm that CYP1A1-selective inhibitors (α-naphthoflavone) reduce DahA-DNA adduct formation by 85% in human bronchial cells, underscoring CYP1A1’s dominance in activation [9].
Table 2: Stereoselective Metabolism of DahA in Aroclor 1254-Induced Rat Microsomes
Metabolite | Yield (%) | Enantiomeric Excess (% R,R) | Mutagenicity (TA100 revertants/nmol) |
---|---|---|---|
trans-1,2-dihydrodiol | 4.9 | 85 | 320 (S,S) / 110 (R,R) |
trans-3,4-dihydrodiol | 15.8 | 71 | 290 (S,S) / 650 (R,R) |
trans-5,6-dihydrodiol | 0.6 | 98 | <50 (both enantiomers) |
Beyond genotoxicity, DahA disrupts epigenetic homeostasis through DNA hypermethylation, hydroxymethylation loss, and non-coding RNA dysregulation. In children from high-PAH regions (Fresno, CA), every 1 ng/m³ increase in ambient DahA correlates with 7.31% reduced T-regulatory (Treg) cell function (p < 0.001) and 5.2% increased FOXP3 promoter methylation over one year [5]. FOXP3 hypermethylation at CpG sites +125 and −77 suppresses IL-10 secretion (r = −0.73, p = 0.003) and elevates IFN-γ (r = 0.68, p = 0.008), indicating Th1/Th2 imbalance [5].
DahA also induces oxidative stress-driven epigenetic alterations. In human bronchial epithelial cells, 24-hour DahA exposure (100–10,000 pg/mL) increases reactive oxygen species (ROS) 2.3-fold, depleting reduced glutathione (GSH) by 40% and elevating malondialdehyde (MDA) 3.1-fold [9]. ROS overproduction inhibits ten-eleven translocation (TET) enzymes, reducing 5-hydroxymethylcytosine (5hmC) in genomic DNA by 35–60% and impairing active demethylation [8]. Concomitantly, DahA upregulates DNMT1 and DNMT3B expression 2.5-fold, promoting global hypermethylation [5] [8].
Metabolomic disruptions amplify epigenetic dysregulation. Rat serum after intratracheal DahA exposure shows:
These shifts impair S-adenosylmethionine (SAM)-dependent methylation and promote TCA cycle dysfunction, linking metabolic and epigenetic toxicity [7].
Table 3: Epigenetic Targets of DahA in Mammalian Systems
Epigenetic Mechanism | Target | Modification Direction | Functional Consequence |
---|---|---|---|
DNA methylation | FOXP3 promoter | Hypermethylation | Treg dysfunction, IgE elevation |
DNA hydroxymethylation | Global 5hmC | Loss (↓35–60%) | Genomic instability |
Histone modification | SOD2 promoter | H3K27me3 gain | SOD2 repression, oxidative stress ↑ |
Non-coding RNA | miR-146a | Downregulation | NF-κB activation, inflammation ↑ |
Compound Names Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7